
2-Ethynyl-1-methoxy-4-methylbenzene
Overview
Description
2-Ethynyl-1-methoxy-4-methylbenzene is a chemical compound with the molecular weight of 146.19 . It is a powder in physical form .
Synthesis Analysis
The synthesis of 2-Ethynyl-1-methoxy-4-methylbenzene involves several steps. In one reported method, it was synthesized through a reaction with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to afford cycloadducts . Another method involved a reaction with 3,5-dichloropicolinonitrile in the presence of triethylamine and anhydrous DMF .
Molecular Structure Analysis
The molecular structure of 2-Ethynyl-1-methoxy-4-methylbenzene can be represented by the InChI code 1S/C10H10O/c1-4-9-7-8(2)5-6-10(9)11-3/h1,5-7H,2-3H3 . This indicates that the molecule consists of 10 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom .
Physical And Chemical Properties Analysis
2-Ethynyl-1-methoxy-4-methylbenzene is a powder at room temperature . It has a molecular weight of 146.19 .
Scientific Research Applications
Organic Synthesis and Chemical Reactions
2-Ethynyl-1-methoxy-4-methylbenzene serves as a valuable building block in organic synthesis. Researchers utilize it to create more complex molecules through various chemical reactions. For instance, its reaction with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) leads to cycloadducts, which can have applications in drug discovery and materials science .
Safety and Hazards
The safety information for 2-Ethynyl-1-methoxy-4-methylbenzene indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mechanism of Action
Mode of Action
Aromatic acetylene derivatives are known to participate in various chemical reactions, such as cycloaddition . In these reactions, the compound can form a sigma-bond with its target, generating a positively charged intermediate .
Biochemical Pathways
It’s known that aromatic acetylene derivatives can participate in electrophilic substitution reactions . These reactions can lead to changes in various biochemical pathways, depending on the specific targets of the compound.
Pharmacokinetics
The compound’s molecular weight (14619) and physical form (powder) suggest that it could be absorbed and distributed in the body . The impact of these properties on the compound’s bioavailability would need further investigation.
Result of Action
It’s known that the compound can react with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to afford cycloadducts . This suggests that the compound could potentially modify molecular structures and influence cellular processes.
Action Environment
It’s known that the compound is stable at room temperature and has a storage temperature of 4 degrees celsius . This suggests that temperature could potentially influence the compound’s stability and efficacy.
It’s important to note that this compound should be handled with care due to its potential hazards .
properties
IUPAC Name |
2-ethynyl-1-methoxy-4-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-4-9-7-8(2)5-6-10(9)11-3/h1,5-7H,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFKWHJVUBJWRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynyl-1-methoxy-4-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(5-Methyl-2-thienyl)methyl]-2-propen-1-amine hydrochloride](/img/structure/B3077784.png)
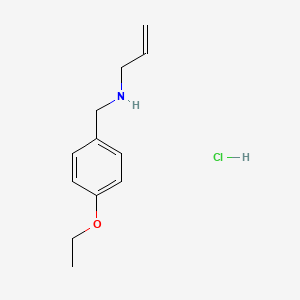
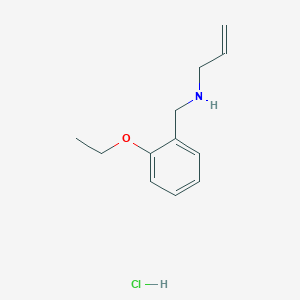
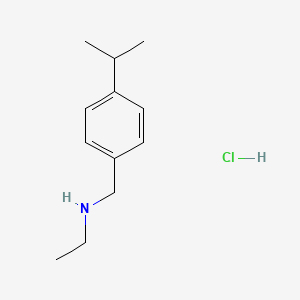

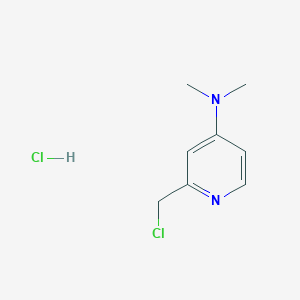
![2-[3-(Dimethylamino)propoxy]benzaldehyde hydrochloride](/img/structure/B3077840.png)
![Butyl({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B3077853.png)

![2-Methyl-2-[(2-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3077871.png)
![2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077878.png)
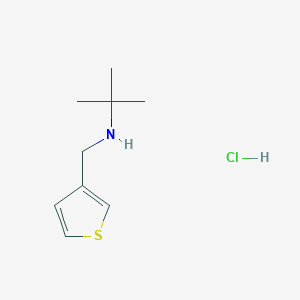
![2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077907.png)
